

Spectroscopic Analysis of Phenyl-Imidazol-Amines: A Technical Guide

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Compound of Interest

Compound Name: 1-phenyl-1H-imidazol-4-amine

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Introduction

This technical guide provides an in-depth overview of the spectroscopic characterization of phenyl-imidazol-amine derivatives. Due to the limited availability of published spectroscopic data for **1-phenyl-1H-imidazol-4-amine**, this document presents a detailed analysis of its structural isomer, 4-(1H-imidazol-1-yl)aniline. This includes a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines the standard experimental protocols for acquiring such spectroscopic data for aromatic amines, offering a methodological framework for researchers in the field.

Spectroscopic Data for 4-(1H-imidazol-1-yl)aniline

While comprehensive, publicly accessible spectroscopic data for **1-phenyl-1H-imidazol-4-amine** is scarce, data for its isomer, 4-(1H-imidazol-1-yl)aniline (CAS No. 2221-00-3), is available and presented below for comparative and reference purposes.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: While the existence of NMR data is indicated in databases like PubChem, the specific peak assignments and coupling constants were not available in the provided search results.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of an amine is characterized by N-H stretching and bending vibrations, as well as C-N stretching. For aromatic amines, characteristic bands for the aromatic ring are also present.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium-Weak	N-H stretch (primary amine)
1650-1580	Medium	N-H bend (primary amine)
1335-1250	Strong	C-N stretch (aromatic amine)
910-665	Broad, Strong	N-H wag

Note: This table represents typical IR absorption ranges for primary aromatic amines. The ATR-IR spectrum for 4-(1H-imidazol-1-yl)aniline is available in spectral databases, though specific peak values were not detailed in the search results.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Relative Intensity (%)	Assignment
159	Data not available	[M] ⁺ (Molecular Ion)
132	Data not available	Fragment
105	Data not available	Fragment

Note: The molecular weight of 4-(1H-imidazol-1-yl)aniline is 159.19 g/mol [\[1\]](#) The fragmentation pattern would be determined by the specific ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** For a solid sample, no specific preparation is needed. Ensure the sample is dry.
- **Instrumentation:** Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- **Background Scan:** Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
- **Sample Analysis:**
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.
- **Data Processing:** The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

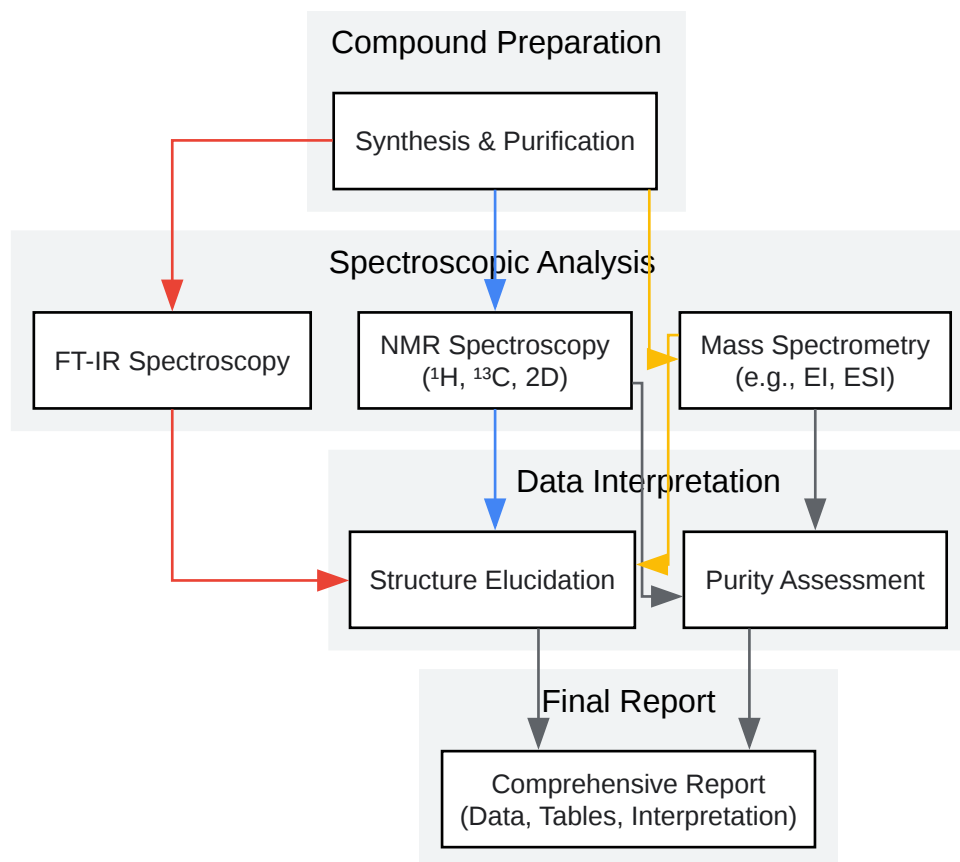
Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).^[3] The sample is vaporized by heating in a high vacuum environment.^[4]
- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).^[4] This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.^[3]
- **Mass Analysis:** Accelerate the resulting ions in an electric field and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).^[4]
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

General Workflow for Spectroscopic Analysis



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Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

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